molecular formula C15H14ClNO4S B4879617 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate

4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate

Cat. No. B4879617
M. Wt: 339.8 g/mol
InChI Key: XHLBYWGJJVBMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate, also known as CDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH and ion balance in the body. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has several advantages for use in laboratory experiments. It is a stable and readily available compound that is easy to synthesize. 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate is also soluble in organic solvents, which makes it easy to handle and use in a variety of experiments. However, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has some limitations as well. It is a relatively new compound, and its effects on biological systems are not fully understood. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. One area of interest is the development of novel cancer drugs that are based on the structure of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate. Another area of interest is the use of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate as a tool to study protein-protein interactions and protein-ligand interactions. In addition, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate could potentially be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate in these areas.

Synthesis Methods

4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with dimethylamine and sodium sulfite to form the final product, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate.

Scientific Research Applications

4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been shown to have anticancer properties and has been used in the development of novel cancer drugs. In biochemistry, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a tool to study protein-protein interactions and protein-ligand interactions. In materials science, 4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

(4-chlorophenyl) 3-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(19,20)14-5-3-4-11(10-14)15(18)21-13-8-6-12(16)7-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLBYWGJJVBMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl) 3-(dimethylsulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.